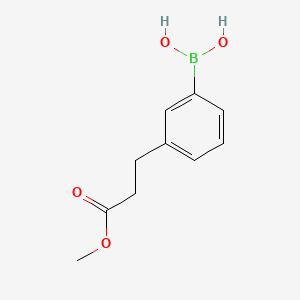

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-(3-methoxy-3-oxopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7,13-14H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXZIWCEVNDHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407338 | |

| Record name | [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833472-82-5 | |

| Record name | [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with diols, making them useful in various biological applications, including enzyme inhibition and drug delivery. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C10H13BO4

- CAS Number : 833472-82-5

- Molecular Weight : 210.02 g/mol

The presence of the methoxy and oxopropyl groups enhances its solubility and reactivity, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes by binding covalently to the active site. This mechanism is crucial in cancer therapy, where proteasome inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

- Receptor Modulation : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and survival .

- Glycoprotein Interaction : Due to its boronic acid functionality, it can form reversible covalent bonds with 1,2- and 1,3-diols present on glycoproteins, enhancing selectivity for certain cellular targets .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U266 (Multiple Myeloma) | 8.21 | Proteasome inhibition leading to apoptosis |

| MCF7 (Breast Cancer) | 6.74 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .

Antibacterial Activity

Recent research has highlighted the antibacterial properties of boronic acids, including this compound. It has been shown to effectively inhibit the growth of resistant bacterial strains by targeting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

| Bacterial Strain | Inhibition Constant (Ki) |

|---|---|

| Pseudomonas aeruginosa | 0.004 µM |

| Escherichia coli | 0.008 µM |

This antibacterial action is particularly significant in clinical settings where antibiotic resistance poses a major threat .

Case Studies

- Cancer Therapy : A study explored the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with traditional therapies.

- Infection Control : Another investigation assessed its potential as an adjunct treatment for infections caused by resistant bacteria. The compound demonstrated significant synergy with conventional antibiotics, suggesting a pathway for overcoming resistance mechanisms.

科学研究应用

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique methoxy and oxo functional groups enhance its reactivity, allowing for selective transformations that are valuable in drug development .

Biological Applications

Enzyme Inhibition

this compound has shown potential as an inhibitor of serine proteases, which are significant in therapeutic contexts. Boronic acids are known to bind covalently to the active site of these enzymes, thereby modulating their activity. This property has been explored in the development of drugs targeting diseases such as cancer and viral infections .

Biochemical Assays

In biochemical assays, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form reversible covalent bonds allows researchers to investigate enzyme kinetics and inhibition profiles effectively .

Material Science

Advanced Materials Production

The compound is also utilized in the production of advanced materials, particularly in polymer chemistry and optoelectronic devices. Its incorporation into polymer matrices can enhance material properties such as conductivity and thermal stability.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in medicinal chemistry .

Case Study 2: Enzyme Inhibition Studies

Research investigating the inhibition of HCV NS3 protease by boronic acids included this compound among other derivatives. The findings indicated that this compound effectively inhibited enzyme activity, suggesting its applicability in antiviral drug development .

准备方法

Direct Alkylation of Phenylboronic Acid Derivatives

One common synthetic route involves the reaction of phenylboronic acid or its derivatives with alkylating agents bearing methoxy and oxopropyl functional groups. Specifically, phenylboronic acid reacts with 2-methoxycarbonylethyl derivatives to introduce the 3-(3-methoxy-3-oxopropyl) substituent on the phenyl ring, yielding the target boronic acid.

This method typically involves:

- Starting from phenylboronic acid or substituted phenylboronic acids.

- Alkylation using 2-methoxycarbonylethyl halides or equivalents.

- Purification by chromatographic techniques to isolate the boronic acid.

Boronate Ester Intermediates Followed by Hydrolysis

Another widely reported approach involves the formation of boronate esters as intermediates, which are subsequently hydrolyzed to yield the free boronic acid.

- For example, 2-methyl-4-cyanophenylboronic acid can be reacted with diols such as 2,2-dimethyl-1,3-propanediol to form boronic esters.

- These esters undergo further functionalization such as Wohl–Ziegler bromination to introduce the oxopropyl group.

- Final acid-catalyzed hydrolysis of the boronate esters affords (3-(3-methoxy-3-oxopropyl)phenyl)boronic acid.

This two-step process is advantageous for controlling the stability and reactivity of boronic acid moieties during multi-step synthesis.

Multicomponent Reactions Using Protected Boronic Acid Precursors

Advanced synthetic strategies include isonitrile-based multicomponent reactions (MCRs), such as the Ugi-4 component reaction (Ugi-4CR), employing protected (2-oxoethyl)boronic acid derivatives.

- These reactions combine amines, isocyanides, and carboxylic acids with boronic acid precursors to efficiently build complex boronic acid-containing molecules.

- The MIDA (N-methyliminodiacetic acid) protecting group is often used to stabilize boronic acids during these reactions.

- After the MCR, MIDA deprotection using sodium carbonate in methanol quantitatively yields the free boronic acid.

Though this method is more complex, it allows for the synthesis of diverse boronic acid derivatives with high functional group tolerance and yield optimization.

Deprotection of Boronic Esters via Transesterification

A specialized method for converting boronic esters to free boronic acids involves a two-step transesterification and hydrolysis process.

- Pinacolyl boronic esters are treated with diethanolamine to form diethanolamine-protected boronic esters.

- These intermediates are then hydrolyzed under mild conditions to afford the free boronic acid.

- This method provides high yield and purity, with reported yields around 85% for similar compounds.

This approach is particularly useful for sensitive boronic esters requiring gentle deprotection conditions.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation of Phenylboronic Acid | Simple alkylation with methoxycarbonyl derivatives | Straightforward, fewer steps | May require purification steps |

| Boronate Ester Formation + Hydrolysis | Uses boronate esters as intermediates | Stable intermediates, controllable | Multi-step, requires ester hydrolysis |

| Isonitrile-Based Multicomponent Reactions | MCRs with protected boronic acids (MIDA) | High diversity, good yields | Complex setup, requires protection/deprotection |

| Transesterification with Diethanolamine | Two-step deprotection of pinacolyl esters | High yield, mild conditions | Requires ester intermediates |

Detailed Research Findings

- The reaction of phenylboronic acid with 2-methoxycarbonylethyl derivatives has been demonstrated to efficiently yield this compound with good purity.

- Multicomponent reactions using MIDA-protected boronic acids have been optimized to achieve yields up to 74%, with careful control of reaction temperature and addition rates to suppress side reactions.

- Hydrolysis of boronate esters formed from 2-methyl-4-cyanophenylboronic acid derivatives yields the target boronic acid after bromination and alkylation steps, facilitating functionalization.

- Transesterification with diethanolamine followed by hydrolysis yields boronic acids in high purity and yield, providing a reliable method for deprotection of sensitive boronate esters.

Experimental Considerations and Notes

- Solvent choice is critical for reaction efficiency and protecting group stability; aprotic solvents like acetonitrile are preferred in MCRs to preserve MIDA protection.

- Purification is typically achieved via silica gel chromatography using gradient elution with petroleum ether/ethyl acetate mixtures.

- Reaction monitoring can be performed by LC-MS and ^11B NMR spectroscopy to confirm boronic acid formation and purity.

- Stock solution preparation of the final boronic acid compound is standardized, with detailed molarity and dilution tables available to ensure accurate formulation for further applications.

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid?

- Answer : Two primary routes are documented:

Suzuki-Miyaura Cross-Coupling : Used to synthesize quinoline derivatives by reacting with aryl halides under palladium catalysis (e.g., in the preparation of 3-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)propanoic acid) .

Multicomponent Reactions : Combines carboxy phenyl boronic acid, amines, aldehydes, and isocyanides at room temperature for 24 hours, followed by purification via column chromatography (69–70% yield) .

Q. How is the compound purified post-synthesis?

- Answer : Column chromatography is standard. For example, after solvent evaporation, crude products are purified using silica gel columns, as demonstrated in the synthesis of carbamoyl phenyl boronic acid derivatives .

Q. What analytical techniques validate the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.72 ppm ).

- HRMS : Matches calculated masses (e.g., [M+H]⁺ observed at 393.21902 vs. 393.21914 calculated) .

- LC-MS/MS : Detects impurities at sub-ppm levels, critical for quality control in pharmaceutical contexts .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid?

- Answer : Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) .

- Temperature : Reactions often proceed at 80–100°C in THF/water mixtures.

- Base : Na₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid.

- Evidence from peptide arylation studies suggests CuSO₄ and ligands (e.g., L2) enhance efficiency in transition-metal-mediated reactions .

Q. How should researchers address contradictions in reaction yields or unexpected by-products?

- Answer :

- By-product Analysis : Use LC-MS/MS to identify impurities (e.g., residual boronic acids) and adjust stoichiometry .

- Mechanistic Studies : Probe electronic effects of the methoxy-oxopropyl group; steric hindrance may reduce coupling efficiency in certain substrates .

- Condition Screening : Vary solvents (DME vs. DMF), bases, and catalysts to suppress side reactions.

Q. What role does the methoxy-oxopropyl substituent play in directing reactivity?

- Answer :

- Electronic Effects : The electron-withdrawing oxo group enhances electrophilic aromatic substitution at the para position of the phenyl ring .

- Steric Effects : The substituent’s bulk influences regioselectivity in cross-coupling, as seen in quinoline synthesis where coupling occurs exclusively at the boronic acid-bearing phenyl ring .

Q. How does this compound perform in multicomponent reactions compared to analogs?

- Answer :

- Yield and Selectivity : Achieves 69–70% yield in Ugi-type reactions, comparable to analogs like (4-(cyclohexyl)phenyl)boronic acid .

- Substituent Compatibility : The methoxy-oxopropyl group stabilizes intermediates, enabling efficient formation of carbamoyl derivatives under mild conditions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。